2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
Description
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a cyano group at the second carbon, a 2,4-dimethoxyphenyl substituent at the third carbon, and an N-(3-methoxyphenyl) moiety on the propanamide backbone. The methoxy and cyano groups contribute to its polarity and reactivity, enabling interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(10-16)21-19(22)14(12-20)9-13-7-8-17(24-2)11-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGIXGVMKDRDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in pharmacology.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 340.37 g/mol
- Structural Features : The compound contains a cyano group, two methoxy-substituted phenyl groups, and a propanamide moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aromatic precursors with cyanoacetic acid derivatives. The reaction conditions may include the use of solvents like ethanol and catalysts such as piperidine to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-15 (colon carcinoma), Jurkat (T-cell leukemia), and A-431 (epidermoid carcinoma).
- IC Values : Compounds in this class have shown IC values lower than 10 µM, indicating potent anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays reveal its ability to modulate cytokine production and reduce inflammation markers:
- Mechanism of Action : It is suggested that the compound inhibits pathways involved in inflammatory responses, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
- Case Study : A related compound demonstrated significant reductions in paw edema in CFA-induced models, indicating potential therapeutic applications for inflammatory diseases .
Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Propanamide Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
